molecular formula C83H136N18O19 B12382019 DB21, Galectin-1 Antagonist

DB21, Galectin-1 Antagonist

Número de catálogo: B12382019
Peso molecular: 1690.1 g/mol
Clave InChI: UHQNWDPLPFFABA-LENZRKJMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DB21, Galectin-1 Antagonist, is a dibenzofuran conjugated peptidomimetic (13-mer) that acts as an allosteric inhibitor of galectin-1 binding to cell surface glycans. This compound has shown significant potential in reducing the proliferation of endothelial cells and decreasing vessel density in murine tumor models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DB21, Galectin-1 Antagonist, involves the conjugation of dibenzofuran with a peptidomimetic sequence. The specific sequence used is SVQNvaKL-[DBF]-IIVKLNA. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The dibenzofuran moiety is introduced through a coupling reaction with the peptide sequence .

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions: DB21, Galectin-1 Antagonist, primarily undergoes substitution reactions due to the presence of reactive functional groups in the peptidomimetic sequence. The dibenzofuran moiety can also participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while electrophilic aromatic substitution can introduce various substituents onto the dibenzofuran ring .

Aplicaciones Científicas De Investigación

DB21, Galectin-1 Antagonist, has a wide range of scientific research applications:

Mecanismo De Acción

DB21, Galectin-1 Antagonist, exerts its effects by binding allosterically to galectin-1, a protein involved in cell-cell and cell-matrix interactions. By inhibiting the binding of galectin-1 to cell surface glycans, DB21 disrupts the signaling pathways that promote cell proliferation and angiogenesis. This leads to reduced endothelial cell proliferation and decreased vessel density in tumors .

Comparación Con Compuestos Similares

  • Integrin αvβ3 Antagonist, P11
  • Survivin Antagonist, S12
  • Anti-Galectin-4 Antibody

Comparison: While other compounds like Integrin αvβ3 Antagonist, P11, and Survivin Antagonist, S12, target different proteins and pathways, DB21, Galectin-1 Antagonist, is unique in its specific inhibition of galectin-1. This specificity makes it particularly valuable for studying the role of galectin-1 in cancer and other diseases .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of DB21 as a Galectin-1 antagonist?

DB21 is a dibenzofuran-conjugated peptidomimetic that acts as an allosteric inhibitor of Galectin-1 (GAL1). It disrupts GAL1 interactions with cell surface glycans by binding to a non-canonical site, altering the lectin’s glycan-binding affinity . This inhibition reduces GAL1-mediated angiogenesis and tumor growth in preclinical models (e.g., melanoma, ovarian cancer) by blocking pro-angiogenic signaling pathways . Key assays to confirm this mechanism include surface plasmon resonance (SPR) for binding kinetics and flow cytometry to assess GAL1-glycan interactions on endothelial cells .

Q. What experimental models are used to evaluate DB21’s anti-tumor efficacy?

DB21 has been tested in syngeneic murine models of melanoma, lung adenocarcinoma, and ovarian cancer. These models measure tumor volume reduction, angiogenesis (via CD31+ microvessel density), and metastasis suppression. For example, in ovarian cancer models, DB21 reduced tumor growth by >50% compared to controls, validated through histopathology and immunohistochemistry .

Q. How is DB21’s inhibitory potency quantified in vitro?

The half-maximal inhibitory concentration (IC₅₀) for DB21 against GAL1-glycan interactions ranges from 0.3–1.2 mM , determined using heteronuclear single quantum coherence (HSQC) NMR titrations with lactose as a competitive ligand . Comparative studies with other antagonists (e.g., TDG, β-galactoside analogs) show DB21’s superior efficacy in blocking GAL1-dependent immune evasion .

Advanced Research Questions

Q. How can researchers address discrepancies in DB21’s efficacy across different cancer models?

Variations in DB21’s efficacy (e.g., stronger angiogenesis inhibition in melanoma vs. ovarian cancer) may stem from tumor-specific GAL1 expression levels or stromal interactions. To resolve this, use multiplex immunohistochemistry to map GAL1 spatial distribution and pair with RNA-seq to correlate target expression with drug response . Additionally, incorporate co-culture systems (e.g., tumor-endothelial-immune cell tri-cultures) to model microenvironmental influences .

Q. What experimental controls are critical for confirming DB21’s target specificity?

Include Gal-1 knockout (GAL1⁻/⁻) models to validate on-target effects. For example, in GAL1⁻/⁻ murine splenocytes, DB21 fails to inhibit FITC-GAL1 binding to leukocytes, confirming specificity . Also, use off-target screening panels (e.g., kinase or GPCR assays) to rule out non-specific interactions.

Q. How can DB21’s pharmacokinetic limitations be optimized for translational studies?

DB21’s high molecular weight (1690.08 g/mol) and peptidomimetic structure may limit bioavailability. Strategies include:

  • Prodrug modification (e.g., PEGylation) to enhance solubility.
  • Nanoparticle encapsulation for targeted delivery to tumor vasculature.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling using liquid chromatography-mass spectrometry (LC-MS) to track tissue distribution .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from tumor microenvironment complexity (e.g., immune cell infiltration, hypoxia). Address this by:

  • Validating in vitro findings in 3D organoid models that mimic in vivo conditions.
  • Performing dose-escalation studies in vivo to account for metabolic clearance.
  • Integrating multivariate analysis of survival data (e.g., Cox regression) to correlate DB21 exposure with clinical outcomes .

Q. How does DB21 compare to other Galectin-1 inhibitors (e.g., TDG, β-galactoside analogs)?

Unlike competitive inhibitors like TDG (which target the canonical glycan-binding site), DB21’s allosteric mechanism avoids direct competition with endogenous ligands, potentially reducing off-target effects. However, β-galactoside analogs exhibit lower Kd values (nM range), suggesting higher affinity but less specificity . Use biophysical assays (e.g., isothermal titration calorimetry) to compare binding thermodynamics .

Q. Can DB21 be combined with immunotherapy or chemotherapy to enhance efficacy?

Preclinical data suggest synergistic effects with anti-PD-1/PD-L1 therapies , as DB1 suppresses GAL1-mediated T-cell apoptosis . For chemo-combination, pair DB21 with taxanes (e.g., paclitaxel) in GAL1-overexpressing cancers, leveraging DB21’s role in reversing chemoresistance . Design studies using fractionated dosing to minimize overlapping toxicities.

Q. What biomarkers are suitable for monitoring DB21’s therapeutic response?

Serum Galectin-1 levels (via ELISA) and tissue GAL1 expression (via RNAscope) are predictive biomarkers. In esophageal squamous cell carcinoma, elevated serum GAL1 correlates with paclitaxel resistance, which DB21 reverses . For immune monitoring, track CD8+ T-cell infiltration using flow cytometry or multiplex imaging .

Q. Key Methodological Resources

  • Binding Assays : HSQC NMR, SPR .
  • In Vivo Models : Syngeneic murine tumors , GAL1⁻/⁻ mice .
  • Biomarker Analysis : RNA-seq, multiplex IHC .

Propiedades

Fórmula molecular

C83H136N18O19

Peso molecular

1690.1 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[3-[6-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]ethyl]dibenzofuran-4-yl]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C83H136N18O19/c1-15-24-55(91-76(111)58(32-33-62(87)103)94-79(114)65(45(8)9)99-71(106)54(86)42-102)73(108)92-56(29-18-20-36-84)74(109)95-59(39-43(4)5)72(107)89-38-35-51-26-23-28-53-52-27-22-25-50(69(52)120-70(51)53)31-34-64(105)98-67(47(12)16-2)81(116)101-68(48(13)17-3)82(117)100-66(46(10)11)80(115)93-57(30-19-21-37-85)75(110)96-60(40-44(6)7)78(113)97-61(41-63(88)104)77(112)90-49(14)83(118)119/h22-23,25-28,43-49,54-61,65-68,102H,15-21,24,29-42,84-86H2,1-14H3,(H2,87,103)(H2,88,104)(H,89,107)(H,90,112)(H,91,111)(H,92,108)(H,93,115)(H,94,114)(H,95,109)(H,96,110)(H,97,113)(H,98,105)(H,99,106)(H,100,117)(H,101,116)(H,118,119)/t47-,48-,49-,54-,55+,56-,57-,58-,59-,60-,61-,65-,66-,67-,68-/m0/s1

Clave InChI

UHQNWDPLPFFABA-LENZRKJMSA-N

SMILES isomérico

CCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

SMILES canónico

CCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.